(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
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Overview
Description
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a thioether linkage, and aromatic substituents, making it an interesting subject for research in organic chemistry and related disciplines.
Scientific Research Applications
Chemistry
In chemistry, (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biology, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In industry, this compound may be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring, followed by the introduction of the thioether linkage and the aromatic substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and aromatic substituents may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
- 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Uniqueness
Compared to these similar compounds, (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone stands out due to its specific combination of functional groups and structural features. This unique arrangement can result in distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-8-9-15(2)17(12-14)13-24-20-21-10-11-22(20)19(23)18-7-5-4-6-16(18)3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPWHQPWDZZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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